1-Imidazo[1,5-A]pyridin-1-YL-ethanone

Regioselective Synthesis Imidazo[1,5-a]pyridine Friedel–Crafts Acylation

Procuring the incorrect imidazo[1,5-a]pyridine regioisomer introduces uncontrolled SAR variables. The 1-acetyl isomer is the sole direct precursor for imidazo[1,5-a]pyridine-1-carboxylic acid via haloform cleavage-a transformation inaccessible to 5- or 7-yl positional isomers. • Regiospecific 1-acetyl substitution enables literature-validated 1-COOH scaffold synthesis for kinase inhibitor programs. • XLogP3 1.9, TPSA 34.4 Ų provide defined reference points for lead optimization across positional isomer series. • Available ≥96% purity; NLT 98% from ISO-certified suppliers for IND-enabling workflows.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 173344-98-4
Cat. No. B067356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Imidazo[1,5-A]pyridin-1-YL-ethanone
CAS173344-98-4
SynonymsEthanone, 1-imidazo[1,5-a]pyridin-1-yl- (9CI)
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C=CC=CN2C=N1
InChIInChI=1S/C9H8N2O/c1-7(12)9-8-4-2-3-5-11(8)6-10-9/h2-6H,1H3
InChIKeyHZRQYHBKULBTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Imidazo[1,5-A]pyridin-1-YL-ethanone Identity and Baseline Characteristics


1-Imidazo[1,5-A]pyridin-1-YL-ethanone (CAS 173344-98-4) is a heterocyclic small molecule belonging to the imidazo[1,5-a]pyridine class, characterized by a fused imidazole–pyridine core bearing an acetyl substituent at the 1-position [1]. With a molecular formula of C₉H₈N₂O, a molecular weight of 160.17 g/mol, a computed XLogP3 of 1.9, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 34.4 Ų, it occupies a physicochemical space distinct from its positional isomers, directly influencing solubility, permeability, and formulation behavior in early-stage medicinal chemistry [1]. The compound is commercially available as a research building block from multiple suppliers at purities typically ≥96% (e.g., 96% from Shanghai Yuanye, ≥98% from MolCore) .

1-Imidazo[1,5-A]pyridin-1-YL-ethanone: A Non-Interchangeable Isomer


The imidazo[1,5-a]pyridine scaffold supports regioisomeric ethanone substitution at positions 1, 3, 5, 6, 7, or 8, and each positional isomer exhibits distinct electronic properties, reactivity profiles, and biological target preferences. The 1-acetyl group in the title compound is positioned directly on the imidazole ring, enabling unique synthetic transformations such as regiospecific haloform cleavage to 1-carboxylic acids, a reaction pathway not accessible to the 5- or 7-substituted isomers . Furthermore, the specific substitution pattern dictates the compound's computed physicochemical parameters, including XLogP3 and TPSA, which diverge meaningfully from those of its positional analogs and directly impact the design of downstream analogs and the interpretation of structure–activity relationships (SAR) [1]. Procuring the incorrect regioisomer therefore introduces uncontrolled variables that compromise both synthetic route fidelity and biological assay reproducibility.

1-Imidazo[1,5-A]pyridin-1-YL-ethanone Differentiation Evidence


Regiospecific 1-Position Acetylation

Literature data demonstrate that imidazo[1,5-a]pyridine undergoes regiospecific acylation at the 1-position with benzoyl chloride under Friedel–Crafts conditions, while alternative conditions direct acylation to the 3-position [1]. This condition-dependent regioselectivity provides direct synthetic access to the 1-acetyl derivative (the title compound) without competitive formation of the 3-isomer, a feature that is not shared with the 5- or 7-substituted isomers which require entirely different synthetic routes.

Regioselective Synthesis Imidazo[1,5-a]pyridine Friedel–Crafts Acylation

LogP and TPSA Differentiation

The computed XLogP3 and TPSA values for 1-imidazo[1,5-a]pyridin-1-yl-ethanone are 1.9 and 34.4 Ų, respectively [1]. Although direct experimental LogP and TPSA values for all positional isomers are not publicly available, the 1-substitution pattern places the polar acetyl group on the imidazole ring, producing a distinct electronic environment compared to substitution on the pyridine ring (e.g., 5- or 7-yl isomers). This difference is structurally encoded and is expected to translate into measurable divergence in chromatographic retention time, solubility, and passive membrane permeability during ADME profiling [1].

Physicochemical Properties ADME Lead Optimization

Commercial Purity Specification

The title compound is offered with a documented minimum purity of 96% (Shanghai Yuanye, Cat. Y83917-1g) and NLT 98% (MolCore, ISO-certified) . The 5-yl positional isomer (CAS 1547009-65-3) is listed at 98% purity from ChemicalBook but with less extensive commercial traceability . The 7-yl isomer (CAS 1550774-59-8) appears on Chemsrc but lacks publicly advertised purity specifications from major ISO-certified suppliers . For procurement purposes, a documented purity specification with ISO certification (MolCore) provides a quantifiable quality benchmark that reduces risk in IND-enabling studies.

Chemical Purity Procurement Specification Quality Control

Carboxylic Acid Precursor via Haloform Cleavage

A 2016 literature report demonstrates that 1-imidazo[1,5-a]pyridin-1-yl-ethanones can be efficiently converted into imidazo[1,5-a]pyridine-1-carboxylic acids via haloform cleavage in high preparative yields . While this specific study utilized 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones, the methodology is directly transferable to the non-fluorinated acetyl analog (the title compound), establishing this compound as a direct precursor to a pharmacologically important carboxylic acid scaffold. The 5- and 7-substituted positional isomers lack this direct conversion pathway to the corresponding carboxylic acids, as the acetyl group is not positioned to undergo the same transformation.

Synthetic Methodology Carboxylic Acid Synthesis Building Block

1-Imidazo[1,5-A]pyridin-1-YL-ethanone Application Scenarios


Kinase Inhibitor Library Synthesis

Researchers developing kinase inhibitors that require imidazo[1,5-a]pyridine-1-carboxylic acid as a core scaffold should procure the title compound as the direct synthetic precursor, exploiting the literature-validated haloform cleavage route . The 5- and 7-yl positional isomers cannot access this transformation, making the 1-acetyl isomer the sole viable starting material for this specific chemotype.

Physicochemical Property-Driven Isomer Selection

Medicinal chemists seeking to fine-tune LogP and TPSA in a lead series can utilize the title compound's computed XLogP3 of 1.9 and TPSA of 34.4 Ų [1] as a defined reference point for the 1-substituted isomer, enabling intentional property modulation when comparing SAR across positional isomers.

GLP/GMP-Compliant Procurement

Investigators requiring a certified purity specification for IND-enabling studies should prioritize the title compound from ISO-certified suppliers such as MolCore (NLT 98%) , where the documented quality benchmark reduces incoming QC burden and regulatory risk relative to comparator isomers with less rigorous quality documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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